molecular formula C22H23NO3 B5594704 5-[(3,5-dimethylphenoxy)methyl]-N-(2,4-dimethylphenyl)furan-2-carboxamide

5-[(3,5-dimethylphenoxy)methyl]-N-(2,4-dimethylphenyl)furan-2-carboxamide

Cat. No.: B5594704
M. Wt: 349.4 g/mol
InChI Key: XBYQIJWODBHQPX-UHFFFAOYSA-N
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Description

5-[(3,5-dimethylphenoxy)methyl]-N-(2,4-dimethylphenyl)furan-2-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a furan ring, phenoxy and phenyl groups, and carboxamide functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,5-dimethylphenoxy)methyl]-N-(2,4-dimethylphenyl)furan-2-carboxamide typically involves multiple steps, including the formation of the furan ring and the introduction of the phenoxy and phenyl groups. Common synthetic routes may involve:

    Formation of the Furan Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Phenoxy and Phenyl Groups: These groups can be introduced through substitution reactions, often using reagents like phenols and aryl halides.

    Formation of Carboxamide Functionality: This step typically involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(3,5-dimethylphenoxy)methyl]-N-(2,4-dimethylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups, such as nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst (e.g., palladium on carbon) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-[(3,5-dimethylphenoxy)methyl]-N-(2,4-dimethylphenyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in the study of biological pathways.

    Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits bioactivity against certain diseases.

    Industry: The compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-[(3,5-dimethylphenoxy)methyl]-N-(2,4-dimethylphenyl)furan-2-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    5-[(3,5-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one: This compound shares the phenoxy and methyl groups but has an oxazolidinone ring instead of a furan ring.

    5-[(3,5-dimethylphenoxy)methyl]-3-ethyl-1,3-oxazolidin-2-one: Similar to the above compound but with an additional ethyl group.

Uniqueness

5-[(3,5-dimethylphenoxy)methyl]-N-(2,4-dimethylphenyl)furan-2-carboxamide is unique due to its specific combination of functional groups and the presence of the furan ring, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

5-[(3,5-dimethylphenoxy)methyl]-N-(2,4-dimethylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c1-14-5-7-20(17(4)10-14)23-22(24)21-8-6-18(26-21)13-25-19-11-15(2)9-16(3)12-19/h5-12H,13H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYQIJWODBHQPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC(=CC(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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